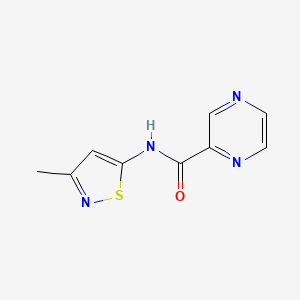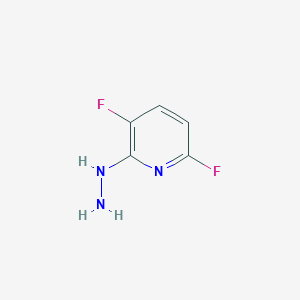![molecular formula C23H27N5O4 B2826503 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 894010-56-1](/img/structure/B2826503.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidinone ring, a piperazine ring, and nitrophenyl and carboxamide groups .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrrolidinone ring, which is a five-membered ring with a ketone (C=O) and a nitrogen; a piperazine ring, which is a six-membered ring with two nitrogens; and nitrophenyl and carboxamide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions, while the nitro group on the phenyl ring could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl, nitro, and amide could increase its solubility in polar solvents .Scientific Research Applications
Imidazole Core and Its Significance
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures .
a. Antibacterial and Antimycobacterial Activities: Certain imidazole derivatives demonstrate antibacterial and antimycobacterial effects. Researchers have explored their potential in combating infectious diseases.
b. Anti-Inflammatory Properties: Imidazole-based compounds have been investigated for their anti-inflammatory activity. These molecules may modulate inflammatory pathways and offer therapeutic benefits.
c. Antitumor Effects: Some imidazole derivatives exhibit antitumor properties. Researchers continue to explore their potential as cancer therapeutics.
d. Antidiabetic Activity: Imidazole-containing compounds have been studied for their impact on glucose metabolism and insulin sensitivity.
e. Antiviral Potential: Certain imidazole-based molecules show antiviral activity. These compounds may target viral replication processes.
f. Antioxidant Properties: Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress.
g. Other Activities: Imidazole-containing compounds have also been investigated for antipyretic, anti-allergic, anti-amoebic, antihelmintic, antifungal, and ulcerogenic effects.
Commercially Available Drugs
Several drugs in the market contain a 1,3-diazole ring. Examples include:
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be of interest in fields like medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-16-3-4-21(13-17(16)2)27-15-18(14-22(27)29)24-23(30)26-11-9-25(10-12-26)19-5-7-20(8-6-19)28(31)32/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPYHZXLHFETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)
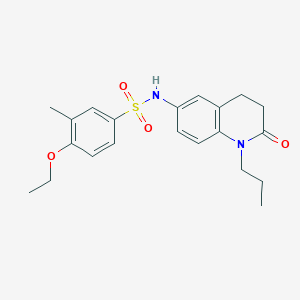
![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)
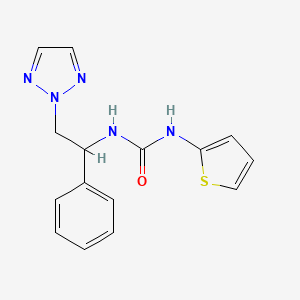
![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)
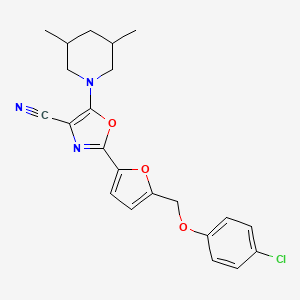
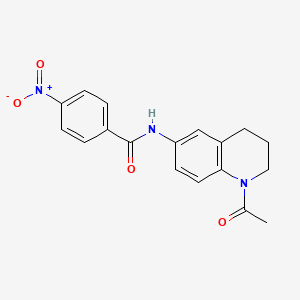
![Thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B2826438.png)
